molecular formula C12H17N3O2 B8723368 8-(6-Methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(6-Methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8723368
M. Wt: 235.28 g/mol
InChI Key: VJHKAUQICZLJJZ-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 8-(6-methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (4.64 g, 19.7 mmol) in acetone (45 mL) was added 2 N HCl (180 g, 150 mL, 4.94 mol) and stirred at 50° C. for 2 hours. The reaction mixture was cooled to room temperature, then adjusted to pH 7 with NaHCO3 solution. The aqueous phase was extracted 4 times with CH2Cl2, the organic layers were combined, dried over Na2SO4 and the solvent was evaporated. The title compound was obtained as light brown liquid (2.7 g, 72%).
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH:3]=1.Cl.C([O-])(O)=O.[Na+]>CC(C)=O>[CH3:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:17][CH2:16][C:11](=[O:12])[CH2:10][CH2:9]2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.64 g
Type
reactant
Smiles
CC1=CC(=NC=N1)N1CCC2(OCCO2)CC1
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 4 times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NC=N1)N1CCC(CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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